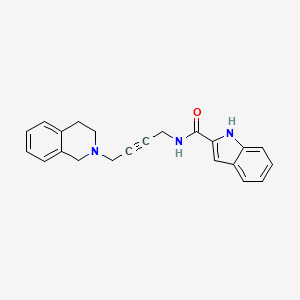

![molecular formula C11H15BrClN B2404869 {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride CAS No. 1955499-24-7](/img/structure/B2404869.png)

{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

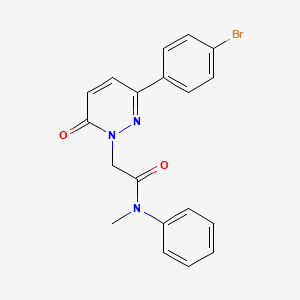

“{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride” is a chemical compound with the empirical formula C10H12BrN · HCl . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “this compound” is 262.57 . The SMILES string representation of the molecule isBrC1=CC=C(C=C1)C2(CN)CC2.Cl . Physical and Chemical Properties Analysis

“this compound” is a solid . The flash point is not applicable .Aplicaciones Científicas De Investigación

Cyclopropenone Oximes : A study by Yoshida et al. (1988) examined the preparation of cyclopropenone oxime hydrochlorides, including derivatives from (2-bromophenyl)methanamine. These compounds, when reacted with isocyanates, yield diazaspiro[2.3]hexenones, indicating potential utility in organic synthesis (Yoshida et al., 1988).

Synthesis of Antidepressant Sertraline : Vukics et al. (2002) reported an industrial synthesis of sertraline hydrochloride, an effective antidepressant. The process involves a stable intermediate N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, derived from the corresponding tetralone. This highlights the pharmaceutical application of related compounds (Vukics et al., 2002).

Bromine–Lithium Exchange in Isothiocyanatoalkyl Benzenes : Kobayashi et al. (2013) investigated the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, derived from (2-bromophenyl)methanamine, with butyllithium. This reaction leads to the formation of 2,3-dihydro-1H-isoindole-1-thiones, demonstrating its utility in the synthesis of heterocyclic compounds (Kobayashi et al., 2013).

Synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine : Shimoga et al. (2018) synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine by reacting p-Toluic hydrazide and glycine. This compound was characterized spectroscopically, indicating its potential in materials science or pharmaceutical research (Shimoga et al., 2018).

Antiviral Activity of Pyrimidine Derivatives : Hocková et al. (2003) explored the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with substituents like cyclopropyl. These compounds showed marked inhibitory activity against retroviruses, indicating potential applications in antiviral therapy (Hocková et al., 2003).

Propiedades

IUPAC Name |

[1-[(4-bromophenyl)methyl]cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKOKZZJONKKTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=C(C=C2)Br)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2404792.png)

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B2404793.png)

![4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2404794.png)

![6-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2404799.png)

![5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2404800.png)

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404805.png)

![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)